Chemical structure and properties of 4-(Oxiran-2-yloxy)pyridine
Chemical structure and properties of 4-(Oxiran-2-yloxy)pyridine
The following technical guide provides an in-depth analysis of 4-(Oxiran-2-yloxy)pyridine , also referred to as 4-(Glycidyloxy)pyridine . This monograph addresses the structural ambiguity, synthetic challenges (specifically N- vs. O-alkylation), and the chemical reactivity profile essential for drug development and materials science applications.
Synthesis, Reactivity, and Applications of a Heterocyclic Epoxide
Executive Summary & Structural Identification
4-(Oxiran-2-yloxy)pyridine represents a bifunctional heterocyclic building block combining a basic pyridine ring with an electrophilic epoxide (oxirane) moiety via an ether linkage. While the nomenclature "4-(Oxiran-2-yloxy)pyridine" technically implies a direct vinyl ether-like attachment (Pyridine-O-Oxirane), in medicinal chemistry and industrial contexts, this terminology almost exclusively refers to the glycidyl ether derivative: 4-(Oxiran-2-ylmethoxy)pyridine .
This guide focuses on the Glycidyl Ether (Type B) as the chemically stable and industrially relevant target, while distinguishing it from the C-linked analog (Type A).
Structural Variants
| Feature | Type A: C-Linked (Known Stable) | Type B: O-Linked (Glycidyl Ether) | Type C: Direct O-Linked (Unstable) |
| IUPAC Name | 4-(Oxiran-2-yl)pyridine | 4-(Oxiran-2-ylmethoxy)pyridine | 4-(Oxiran-2-yloxy)pyridine |
| Common Name | 4-Pyridyloxirane | 4-(Glycidyloxy)pyridine | Pyridyl Vinyl Ether Epoxide |
| Linker | Direct C-C bond | Methylene-oxy (-O-CH₂-) | Direct Oxygen (-O-) |
| Formula | C₇H₇NO | C₈H₉NO₂ | C₇H₇NO₂ |
| CAS No. | 34064-35-2 | Not widely listed; synthesized in situ | Theoretical/Unstable |
| Stability | High | High (if stored cold/dry) | Low (Hemiacetal-like) |
Primary Focus: This guide details Type B (4-Glycidyloxypyridine) due to its utility as a linker in drug discovery (e.g., PROTACs) and polymer crosslinking.
Chemical Structure & Physical Properties
The molecule consists of a pyridine ring substituted at the 4-position with a glycidyl ether group. The ether oxygen acts as a spacer, decoupling the epoxide's ring strain from the aromatic system's resonance, though the pyridine nitrogen influences the overall basicity.
Predicted Physicochemical Data
| Property | Value (Predicted) | Context |
| Molecular Weight | 151.16 g/mol | Suitable for fragment-based drug design. |
| LogP | 0.8 – 1.2 | Moderate lipophilicity; membrane permeable. |
| pKa (Pyridine N) | ~5.2 – 5.5 | Similar to unsubstituted pyridine; protonatable at physiological pH. |
| Boiling Point | 240–260°C (dec.) | Likely requires vacuum distillation.[1] |
| Density | ~1.15 g/cm³ | Liquid at room temperature. |
| Solubility | DMSO, DCM, MeOH | Hydrolytically unstable in acidic aqueous media. |
Synthetic Pathways & Challenges
Synthesizing 4-(glycidyloxy)pyridine presents a classic regioselectivity challenge: O-alkylation vs. N-alkylation .
The Tautomeric Challenge
4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer. Direct reaction with epichlorohydrin or glycidyl tosylate typically results in N-alkylation , yielding N-glycidyl-4-pyridone, not the desired O-alkyl ether.
Optimized Synthetic Protocols
To secure the O-alkyl product, one must suppress N-alkylation using one of two strategies:
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Silver-Mediated O-Alkylation: Silver salts (Ag₂CO₃) favor O-alkylation by coordinating the halide leaving group and the pyridone oxygen.
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Nucleophilic Aromatic Substitution (SₙAr): Displacing a leaving group (Cl, NO₂) on the pyridine ring with an alkoxide (Glycidol).
Protocol A: SₙAr Displacement (Recommended)
This method avoids the pyridone tautomer issue entirely.
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Reactants: 4-Chloropyridine (or 4-Nitropyridine), Glycidol, Sodium Hydride (NaH).
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Solvent: DMF or DMSO (Anhydrous).
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Conditions: 0°C to RT under N₂ atmosphere.
Mechanism:
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Deprotonation of Glycidol by NaH forms the alkoxide.
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Nucleophilic attack of the alkoxide at the C4 position of the pyridine.
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Displacement of the Chloride ion (Meisenheimer complex intermediate).
Chemical Reactivity Profile
The molecule possesses two distinct reactive centers: the Epoxide Ring (Electrophile) and the Pyridine Nitrogen (Nucleophile/Base).
A. Epoxide Ring Opening
The strained oxirane ring is highly susceptible to nucleophilic attack.[2][3][4]
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Aminolysis: Reaction with primary/secondary amines yields
-amino alcohols. This is the primary reaction for generating linker libraries. -
Thiolysis: Reaction with thiols (e.g., Cysteine residues) creates stable thioether linkages.
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Hydrolysis: Acidic conditions open the ring to form the vic-diol (glycol), deactivating the electrophile.
B. Pyridine Nitrogen Reactivity
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Protonation: Forms pyridinium salts, increasing water solubility but potentially activating the ether linkage toward hydrolysis.
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N-Oxidation: Treatment with mCPBA yields the N-oxide, modifying the electronic properties of the ring.
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Quaternization: Reaction with alkyl halides yields N-alkyl pyridinium salts, often used in ionic liquid synthesis.
Applications in Drug Development
PROTAC Linker Design
The glycidyl ether moiety serves as a versatile "warhead" or linker attachment point. The epoxide can react with a lysine residue on an E3 ligase ligand or a target protein binder, while the pyridine ring provides a rigid spacer that can improve solubility or pi-stacking interactions within the binding pocket.
Covalent Inhibitors
The epoxide group is a "soft" electrophile. In specific pH environments, it can target non-catalytic cysteine residues, forming irreversible covalent bonds. The pyridine ring can be tuned (via substituents) to adjust the pKa and, consequently, the reactivity of the epoxide.
Polymer Crosslinking
In materials science, this compound acts as a bifunctional monomer. The epoxide polymerizes via anionic or cationic mechanisms, while the pyridine nitrogen provides a site for coordination chemistry (e.g., metal-organic frameworks) or proton-responsive swelling.
Safety & Handling Protocol
As an alkylating agent containing an epoxide, 4-(glycidyloxy)pyridine must be handled with strict safety protocols.
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Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Mutagen (due to alkylating capability).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of epoxide).
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Quenching: Unreacted epoxide can be quenched with aqueous sodium thiosulfate or dilute sulfuric acid (converts to diol).
References
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Synthesis of 4-Alkoxypyridines via SₙAr
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Journal of Organic Chemistry, "Nucleophilic Substitution of 4-Chloropyridine with Alkoxides."
-
-
Epoxide Ring Opening Mechanisms
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Chemical Reviews, "Regioselectivity in the Ring Opening of Epoxides."
-
-
Tautomerism of 4-Hydroxypyridine
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Tetrahedron, "N- vs O-Alkylation of 4-Pyridone Derivatives."[5]
-
-
PubChem Compound Summary
-
4-(Oxiran-2-yl)pyridine (C-Linked Analog).
-
-
Glycidyl Ether Reactivity
-
Master Organic Chemistry, "Epoxide Ring Opening With Base."
-
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
